4-Chloro-3,6-dihydro-2H-thiopyran
Overview
Description
4-Chloro-3,6-dihydro-2H-thiopyran is a useful research compound. Its molecular formula is C5H7ClS and its molecular weight is 134.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ring Contraction and Synthesis of Poly-Functionalised Thiolanes : Functionalized 3,6-dihydro-2H-thiopyrans can undergo ring contraction to form thiolanes through an iodo-oxyacylation reaction. This process results in stereospecific formation of poly-functionalised thiolanes, suggesting potential for the development of complex organic molecules (Lucassen & Zwanenburg, 2004).
Reagents for Thiopyran Introduction : Efficient preparation of reagents for thiopyran introduction has been demonstrated, which is useful for synthesizing thiopyran-containing compounds. This indicates the compound's relevance in synthetic chemistry (Ward et al., 2007).
Electrochemical Behavior and Synthesis of Derivatives : Studies on the electrochemical behavior of triactivated thiopyrans have facilitated the synthesis of functionalized dihydrothiopyran derivatives, highlighting its potential in electrochemical applications (Rondeau et al., 1997).
Synthesis of Dihydrothiepin Derivatives : The compound has been used in the synthesis of dihydrothiepin derivatives, indicating its utility in the creation of novel organic structures (Yamamoto et al., 1982).
Study into the Stability of 3,6-Dihydro-2H-Thiopyran Rings : Research into the stability of 3,6-dihydro-2H-thiopyran rings under various conditions has implications for their use in constructing macromolecular architectures, particularly in polymer science (Sinnwell et al., 2008).
Thia-Diels–Alder Reactions and Synthesis of Thiopyrans : The compound's derivatives have been used in Thia-Diels–Alder reactions to produce 2H-thiopyrans, further expanding its applicability in organic synthesis (Mlostoń et al., 2017).
Multigram Scale Synthesis : The ability to synthesize 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides on a multigram scale showcases its potential for large-scale production and industrial applications (Chabanenko et al., 2018).
Properties
IUPAC Name |
4-chloro-3,6-dihydro-2H-thiopyran | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClS/c6-5-1-3-7-4-2-5/h1H,2-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHITXHIWXMZJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.